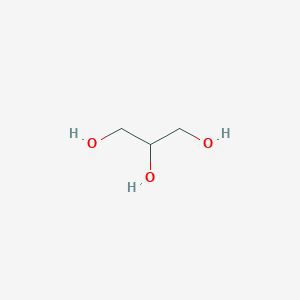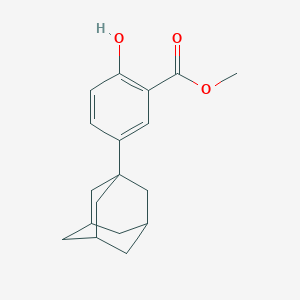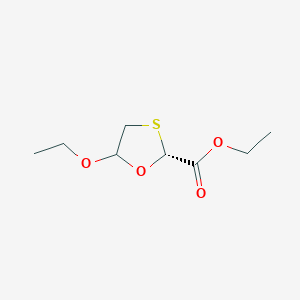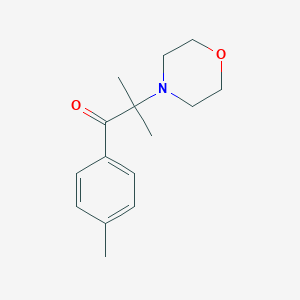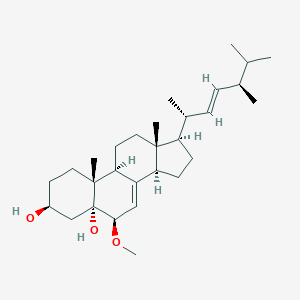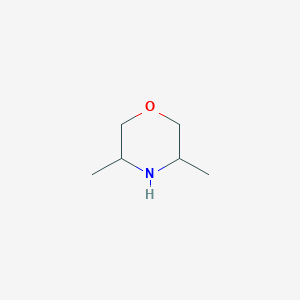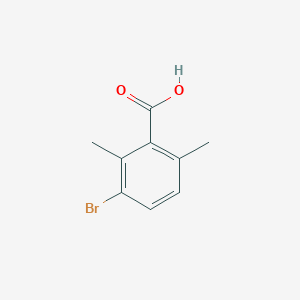![molecular formula C19H11Cl3N2O4S B170370 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester CAS No. 173904-50-2](/img/structure/B170370.png)
2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester
Overview
Description
FR 171113 is a non-peptide antagonist of the Protease-Activated Receptor-1 (PAR-1), also known as the thrombin receptor. It was initially developed by Fujisawa Pharmaceutical Co., Ltd. This compound is effective in preventing occlusive arterial thrombosis without prolonging bleeding time or affecting coagulation time .
Scientific Research Applications
FR 171113 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiazolidinone derivatives.
Biology: The compound is used to investigate the role of PAR-1 in various biological processes, including platelet aggregation and inflammation.
Medicine: FR 171113 is studied for its potential therapeutic effects in preventing thrombosis and treating cardiovascular diseases.
Mechanism of Action
Target of Action
The primary target of this compound is the Protease Activated Receptor-1 (PAR1) , also known as the thrombin receptor . PAR1 plays a crucial role in various physiological processes, including inflammation, pain perception, and hemostasis .
Mode of Action
This compound acts as a non-peptide antagonist of PAR1 . It inhibits the activation of PAR1 by either thrombin or TRAP-6, two potent activators of this receptor .
Biochemical Pathways
The inhibition of PAR1 activation disrupts several downstream signaling pathways. For instance, it can prevent the activation of G proteins, which are involved in various cellular responses such as cell proliferation, differentiation, and migration .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
By inhibiting PAR1 activation, this compound can potentially modulate various cellular responses. For example, it has been shown to inhibit platelet aggregation, a key process in blood clot formation . This suggests that it may have therapeutic potential in conditions associated with excessive platelet aggregation, such as thrombosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its efficacy may be influenced by the presence of other molecules in the environment that can compete for binding to PAR1 .
Biochemical Analysis
Biochemical Properties
This compound is known to be a non-peptide antagonist of the Protease Activated Receptor-1 (PAR1), also termed thrombin receptor . It inhibits either thrombin or TRAP-6-induced platelet aggregation . The nature of these interactions involves binding to the receptor and preventing its activation by thrombin or TRAP-6 .
Cellular Effects
The effects of 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester on cells are primarily related to its role as a PAR1 antagonist . By inhibiting this receptor, it can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the PAR1 receptor . This binding prevents the activation of the receptor by thrombin or TRAP-6, thereby inhibiting the downstream effects of receptor activation .
Preparation Methods
The synthetic route typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazolidinone ring, followed by acylation with 2,4-dichlorobenzoyl chloride . Industrial production methods are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
FR 171113 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorophenyl and dichlorobenzoyl moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Comparison with Similar Compounds
FR 171113 is unique among PAR-1 antagonists due to its non-peptide structure. Similar compounds include:
Vorapaxar: Another PAR-1 antagonist, but it is a peptide-based compound.
SCH 530348: A small molecule PAR-1 antagonist with a different chemical structure.
E5555: A PAR-1 antagonist with a distinct mechanism of action compared to FR 171113. FR 171113 stands out due to its specific inhibition of thrombin-induced platelet aggregation without affecting coagulation time
Properties
IUPAC Name |
methyl (2E)-2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O4S/c1-28-16(25)9-15-18(27)24(12-5-2-10(20)3-6-12)19(29-15)23-17(26)13-7-4-11(21)8-14(13)22/h2-9H,1H3/b15-9+,23-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGLYCKTPKZBGI-DALCUZTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173904-50-2 | |
| Record name | 173904-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


